4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
Description
4-Methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a benzamide derivative characterized by a 4-methyl-substituted aromatic ring linked to a morpholinoethylamine moiety.
Synthesis of such benzamide derivatives typically involves coupling a benzoic acid derivative with an amine component using reagents like carbodiimides (e.g., EDCl) and activators (e.g., HOBt), as seen in related compounds .
Properties
IUPAC Name |
4-methyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-17-3-5-18(6-4-17)23(27)24-16-22(26-11-13-28-14-12-26)19-7-8-21-20(15-19)9-10-25(21)2/h3-8,15,22H,9-14,16H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNOUYAIIRPOOKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for 4-Methyl-N-(2-(1-Methylindolin-5-yl)-2-Morpholinoethyl)Benzamide
The synthesis of this compound involves multi-step reactions focusing on:
- Construction of the morpholinoethyl-indoline backbone.
- Amide bond formation with 4-methylbenzoyl chloride.
- Functional group modifications and purification.
Key challenges include stereochemical control at the ethyl-morpholine junction and ensuring regioselectivity during indoline substitution.
Detailed Preparation Methods
Route 1: Sequential Alkylation and Amide Coupling
Step 1: Synthesis of 2-(1-Methylindolin-5-yl)-2-Morpholinoethylamine
A mixture of 1-methylindoline-5-amine (1.0 eq), morpholine (1.2 eq), and 1,2-dibromoethane (1.1 eq) in dimethylformamide (DMF) undergoes nucleophilic substitution at 80°C for 12 hours. The intermediate bromoethylamine is isolated and further reacted with morpholine under reflux to yield the title amine.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C → Reflux |
| Catalyst | None |
| Yield | 68% (over two steps) |
Step 2: Amide Bond Formation
The amine intermediate (1.0 eq) is reacted with 4-methylbenzoyl chloride (1.05 eq) in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0–5°C for 2 hours, followed by room temperature stirring for 12 hours.
Optimization Data
| Base | Solvent | Temperature | Yield |
|---|---|---|---|
| Triethylamine | DCM | 0°C → RT | 85% |
| Diisopropylethylamine | THF | RT | 72% |
Route 2: Reductive Amination Approach
This one-pot method combines 1-methylindoline-5-carbaldehyde (1.0 eq), morpholine (1.5 eq), and ammonium acetate in methanol. Sodium cyanoborohydride is added at pH 5–6, yielding the morpholinoethyl-indoline intermediate. Subsequent amidation with 4-methylbenzoic acid using EDCl/HOBt in DCM provides the final product.
Critical Parameters
Reaction Optimization and Mechanistic Insights
Solvent Effects on Amidation
Polar aprotic solvents enhance reaction rates due to better dissolution of intermediates:
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| DCM | 8.93 | 85% |
| THF | 7.52 | 72% |
| Acetonitrile | 37.5 | 88% |
Analytical Characterization
Post-synthesis validation employs:
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indoline or morpholine moieties using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the amide bond or other reducible groups using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide core and the side chains can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides or sulfoxides, while reduction could lead to the formation of secondary amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, 4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand for protein binding studies or as a probe for investigating cellular pathways.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may modulate the activity of these targets, leading to changes in cellular function or behavior.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogs:
*Hypothetical formula based on structural analogy.
†Estimated based on similar compounds.
Key Observations:
4-Isopropoxy Analog : The isopropoxy group introduces steric bulk and an ether oxygen, which may improve solubility via hydrogen bonding but hinder binding to sterically sensitive targets. 4-Chloro Derivative : Chlorine’s electron-withdrawing nature could enhance aromatic ring electrophilicity, improving interactions with electron-rich binding pockets. However, dual chlorines may reduce aqueous solubility.
Molecular Weight and Drug-Likeness :
- The target compound’s lower molecular weight (~395.5 g/mol) compared to the isopropoxy analog (423.5 g/mol) aligns better with Lipinski’s rule for oral bioavailability. The chloro derivative (408.28 g/mol) also falls within acceptable ranges but may face solubility challenges.
Research Findings and Implications
Substituent-Driven Property Predictions
- Lipophilicity : The 4-methyl group (target) likely confers higher logP values than the isopropoxy analog, which balances lipophilicity with polarity.
Biological Activity
4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structural composition that may influence its interactions with biological targets, making it a candidate for therapeutic applications in various medical fields.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C23H29N3O
- Molecular Weight : 379.5 g/mol
This compound consists of:
- A benzamide core , characterized by an amide functional group attached to a benzene ring.
- A morpholinoethyl side chain , which enhances its solubility and potential bioactivity.
- An indoline moiety , which may influence its pharmacological properties.
Biological Activity
Research indicates that compounds with similar structures to this compound may exhibit significant biological activities, particularly in the areas of neurology and psychiatry. The following sections detail the observed biological activities and mechanisms of action.
The biological activity of this compound is hypothesized to involve interactions with neurotransmitter systems, particularly:
- Serotonin receptors : Modulation of serotonin pathways may provide therapeutic benefits in mood disorders.
- Dopamine receptors : Potential effects on dopamine signaling could influence conditions such as schizophrenia and Parkinson's disease.
In Vitro Studies
In vitro studies have demonstrated that this compound can affect cellular signaling pathways. Key findings include:
- Binding Affinity : The compound exhibits high binding affinity for specific serotonin and dopamine receptors, suggesting its potential as a psychotropic agent.
- Cell Proliferation : Studies indicate that it may inhibit the proliferation of certain cancer cell lines, pointing towards anticancer properties.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and pharmacodynamics of this compound. Notable observations include:
- Behavioral Effects : In rodent models, administration resulted in changes in locomotion and anxiety-related behaviors, indicating possible anxiolytic effects.
- Neuroprotective Properties : Preliminary data suggest that the compound may offer neuroprotection against oxidative stress-induced neuronal damage.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds.
| Compound Name | Structural Features | Notable Properties |
|---|---|---|
| 4-Methoxy-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | Methoxy substitution | Potential CNS activity |
| Mosapride | Benzamide with morpholine | Gastroprokinetic agent |
| 3-Methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | Methyl substitution | Neuroactive properties |
This table illustrates how variations in substituents can lead to different biological activities, emphasizing the need for further exploration of this compound.
Case Studies
Several case studies have explored the therapeutic potential of compounds related to this compound:
- Case Study on Mood Disorders : A clinical trial involving a similar compound showed significant improvement in depressive symptoms among participants. This suggests that this compound may offer similar benefits.
- Case Study on Neurodegeneration : Research focusing on neurodegenerative diseases indicated that compounds with indoline structures could reduce amyloid-beta accumulation, a hallmark of Alzheimer's disease.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step reactions, including amide coupling and nucleophilic substitution. A one-pot synthesis approach may streamline steps, using coupling reagents like EDCI/HOBt under inert conditions. Yield optimization requires precise temperature control (e.g., 0–5°C for sensitive steps), stoichiometric adjustments (e.g., 1.2 equivalents of morpholine), and purification via flash chromatography . Monitoring reaction progress with thin-layer chromatography (TLC; Rf ~0.3 in ethyl acetate/hexane) ensures intermediate stability .
Q. Which analytical techniques are critical for characterizing this compound and confirming its purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d6) identifies key signals: δ ~7.8 ppm (benzamide aromatic protons), δ ~3.6 ppm (morpholine protons), and δ ~2.9 ppm (N-methyl indoline protons).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+ at m/z ~434.2 (calculated for C₂₄H₂₉N₃O₂).
- HPLC : Purity >95% is achieved using a C18 column (acetonitrile/water gradient, 1.0 mL/min flow rate) .
Q. How can researchers address solubility challenges in biological assays?
- Methodological Answer : The compound’s low aqueous solubility (logP ~3.5) can be mitigated using co-solvents (e.g., DMSO ≤0.1% v/v) or lipid-based formulations (e.g., Cremophor EL). Salt formation with hydrochloric acid or citric acid may enhance solubility for in vitro studies. Dynamic light scattering (DLS) monitors aggregation in buffer solutions .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer : Initial screens should focus on kinase or receptor targets (e.g., histamine or serotonin receptors) due to structural similarities to known antagonists . Use:
- Enzyme-linked immunosorbent assays (ELISA) for IC₅₀ determination.
- Cell viability assays (MTT or CellTiter-Glo) in cancer cell lines (e.g., HCT-116 or MCF-7) at concentrations 1–100 µM .
Advanced Research Questions
Q. How can enantiomeric purity be achieved, and what chiral analysis methods are suitable?
- Methodological Answer : The morpholinoethyl group may introduce chirality. Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10) or capillary electrophoresis (CE) with cyclodextrin additives for enantiomer separation. X-ray crystallography (e.g., CCDC 1054604 reference) confirms absolute configuration and hydrogen-bonding networks .
Q. What structure-activity relationship (SAR) strategies enhance target selectivity?
- Methodological Answer :
- Core Modifications : Replace the benzamide with naphthamide to test π-π stacking interactions.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to modulate receptor binding.
- Biological Validation : Compare IC₅₀ values in mutant vs. wild-type receptor isoforms using radioligand displacement assays .
Q. How does crystallographic data inform molecular interactions and stability?
- Methodological Answer : Single-crystal X-ray diffraction reveals dihedral angles (e.g., 31.6° between indoline and benzamide planes) and hydrogen-bonding patterns (O–H⋯N, N–H⋯O). Stability studies (TGA/DSC) correlate crystallinity with thermal degradation profiles (>200°C) .
Q. What in vivo models are appropriate for pharmacokinetic (PK) and toxicity studies?
- Methodological Answer :
- PK Studies : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma at 0.5, 1, 4, 8, 24 h. LC-MS/MS quantifies compound levels (LOQ: 1 ng/mL).
- Toxicity : 28-day repeat-dose studies in rodents (OECD 407 guidelines) monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) .
Q. How should contradictory data in enzyme inhibition assays be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., cell-free vs. cellular assays) may arise from off-target effects or metabolite interference. Use:
- Proteome Profiling (KinomeScan) to identify off-target kinases.
- Metabolite Identification (HRMS/MS) to assess stability in microsomal preparations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
